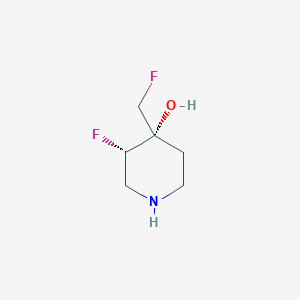

(3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol

Description

(3S,4S)-3-Fluoro-4-(fluoromethyl)piperidin-4-ol (CAS: 1434247-88-7) is a fluorinated piperidine derivative with the molecular formula C₅H₁₀FNO and a molecular weight of 119.14 g/mol . Its structure features a piperidine ring substituted with a fluorine atom at the 3-position and a fluoromethyl group at the 4-position, both in the (S,S)-stereochemical configuration.

The stereochemistry and fluorine substitution patterns are critical to its biological activity.

Properties

IUPAC Name |

(3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRUODYPRXWZCI-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(CF)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@]1(CF)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atoms, yielding a non-fluorinated piperidine derivative.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Non-fluorinated piperidine derivatives.

Substitution: Piperidine derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants: (3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride

Key Differences :

- Structure : The stereochemistry at the 4-position differs ((3S,4R) vs. (3S,4S)), altering spatial orientation.

- Physicochemical Properties: The hydrochloride salt (CAS: 1443380-89-9) has a molecular weight of 155.60 g/mol (C₅H₁₀NOF·HCl), increasing solubility in polar solvents compared to the free base .

- Biological Relevance : Stereochemical differences may reduce NMDA receptor binding efficacy, as seen in preclinical studies where (3S,4S) configuration was optimal for activity .

Fluorophenyl-Substituted Analogs: (3S,4R)-4-(4-Fluorophenyl)piperidin-3-ylmethanol

Key Differences :

- Substituents : A 4-fluorophenyl group replaces the fluoromethyl group, introducing aromaticity and bulkiness.

- Molecular Weight : Higher molecular weight (223.26 g/mol ) due to the phenyl ring .

- Activity : The fluorophenyl group enhances π-π stacking interactions with hydrophobic receptor pockets but may reduce metabolic stability due to oxidative susceptibility .

Hydroxymethyl and Benzyl Derivatives

- 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (CAS: 775-15-5): Replaces fluorine with a hydroxymethyl group, increasing polarity but reducing lipophilicity.

- 4-(Fluoromethyl)piperidin-4-ol Hydrochloride (CAS: 1253929-33-7):

Comparative Data Table

Research Findings and Implications

- Stereochemical Specificity : The (3S,4S) configuration in the target compound is critical for NMDA receptor modulation. In contrast, (3S,4R) isomers show reduced efficacy, highlighting the importance of stereochemistry in drug design .

- Fluorination Effects : Fluorine at the 3-position improves metabolic stability, while the fluoromethyl group at the 4-position balances lipophilicity and target binding .

- Structural Trade-offs: Hydroxymethyl analogs (e.g., 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol) exhibit higher polarity but lower blood-brain barrier penetration . Fluorophenyl derivatives (e.g., (3S,4R)-4-(4-Fluorophenyl)piperidin-3-ylmethanol) demonstrate enhanced receptor affinity but may suffer from oxidative metabolism .

Biological Activity

(3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The compound's structure can be represented as follows:

This compound features two fluorine atoms attached to the piperidine ring, which significantly influences its biological behavior.

The mechanism of action of (3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound's binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.

Biological Activity Overview

Research indicates that (3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential antibacterial properties against various strains.

- CNS Activity : Due to its ability to cross the blood-brain barrier, it may exhibit neuroactive properties.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Efficacy

A study demonstrated that (3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showing promising results compared to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

CNS Activity

In a pharmacological study involving rodent models, the compound was tested for its effects on anxiety and depression-like behaviors. Results indicated that administration of (3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol led to a significant reduction in anxiety-related behaviors in elevated plus maze tests.

| Behavioral Test | Control Group | Treatment Group |

|---|---|---|

| Time spent in open arms | 20 seconds | 40 seconds |

Enzyme Inhibition Studies

The compound was evaluated for its inhibitory effects on phosphatidylinositol 4-kinase (PI4K), which is a target for antimalarial drugs. Structure–activity relationship studies showed that modifications to the piperidine ring could enhance inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.